4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Description
This compound is a polycyclic heteroaromatic molecule featuring a fused indenopyridine core modified with a 1,3-benzodioxole group, a 3-bromophenyl ethenyl substituent, and a nitrile functional group. The indenopyridine scaffold is known for its pharmacological relevance, particularly in calcium channel modulation and anticancer applications . The 3-bromophenyl group introduces steric and electronic effects that may influence binding affinity to biological targets, while the 1,3-benzodioxole moiety enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15BrN2O3/c29-18-5-3-4-16(12-18)8-10-22-21(14-30)25(17-9-11-23-24(13-17)34-15-33-23)26-27(31-22)19-6-1-2-7-20(19)28(26)32/h1-13H,15H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYPVFAYBHJNW-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC(=CC=C5)Br)C6=CC=CC=C6C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC(=CC=C5)Br)C6=CC=CC=C6C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.25 g/mol. The structure contains a benzodioxole moiety, an indeno-pyridine framework, and a carbonitrile group, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, studies on related indeno-pyridine derivatives have shown significant inhibitory effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study:
A study published in Cancer Letters demonstrated that a related indeno-pyridine compound reduced cell viability in MDA-MB-231 breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound activated caspase-3 and caspase-9 while downregulating Bcl-2 expression, leading to increased apoptosis rates.
Antimicrobial Activity
Compounds containing benzodioxole structures have been reported to exhibit antimicrobial properties. A study highlighted that derivatives with similar scaffolds showed effectiveness against Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro tests revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting potential as a novel antimicrobial agent.
The proposed mechanism of action for this compound involves several pathways:
- Inhibition of DNA Synthesis: The carbonitrile group may interfere with nucleic acid synthesis.
- Apoptosis Induction: Activation of apoptotic pathways through mitochondrial dysfunction.
- Antimicrobial Action: Disruption of bacterial cell wall synthesis and function.
Data Tables
| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 5.0 | Apoptosis |
| Antimicrobial | Staphylococcus aureus | 4.0 | Cell wall disruption |
| Antimicrobial | Escherichia coli | 6.0 | Cell wall disruption |
Comparison with Similar Compounds
Key Observations :
- Core Saturation: Saturation of the indenopyridine core (e.g., tetrahydrobenzoquinoline derivatives) reduces planarity, which may decrease intercalation with DNA but improve solubility .
Computational and Molecular Similarity Studies
Machine learning-based similarity metrics (e.g., Tanimoto and Dice indexes) highlight structural congruence between the target compound and known inhibitors of kinase or ion channel targets . However, the 3-bromophenyl group’s unique electronic profile may necessitate tailored docking studies for accurate binding predictions.
Q & A
Q. What are the standard synthetic routes for this compound, and how are yields optimized?
The compound is synthesized via multi-step organic reactions, often starting with a condensation reaction between a substituted acetophenone and aldehyde in ethanol under reflux. Catalysts like ammonium acetate are used to promote cyclization, followed by purification via thin-layer chromatography (TLC) and recrystallization (e.g., DMF/ethanol mixtures). Yield optimization requires precise stoichiometry, temperature control, and catalyst screening, as seen in analogous indeno-pyridine syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) is essential for confirming the (E)-configuration of the ethenyl group and aromatic substituents. Mass spectrometry (MS) validates molecular weight, while TLC monitors reaction progress. Purity is quantified using high-performance liquid chromatography (HPLC) with UV detection .
Q. What structural features influence its biological activity?
The indeno-pyridine core is critical for binding to biological targets, while the 3-bromophenyl group enhances lipophilicity, improving membrane permeability. The benzodioxole moiety may contribute to metabolic stability, as observed in structurally related compounds .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Work in a fume hood to avoid inhalation of dust or vapors. Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .
Q. How are common impurities identified and mitigated during synthesis?
Byproducts like unreacted starting materials or incomplete cyclization products are detected via TLC and HPLC. Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel effectively removes these impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability while maintaining stereochemical integrity?
Advanced optimization involves screening palladium/copper catalysts for cross-coupling steps to preserve the (E)-ethenyl configuration. Solvent selection (e.g., toluene for high-temperature stability) and microwave-assisted synthesis may reduce reaction times and improve regioselectivity .
Q. How can contradictory reports about its biological activity be resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity or solvent used for compound dissolution). Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and compare results with structurally analogous compounds (e.g., fluorophenyl derivatives) .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the benzodioxole ring or formulate the compound as a salt (e.g., hydrochloride). Alternatively, use prodrug strategies, such as esterification of the carbonitrile group .
Q. What computational methods are used to study its interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like kinases or GPCRs. Molecular dynamics simulations assess stability of ligand-receptor complexes, while density functional theory (DFT) calculates electronic properties influencing reactivity .
Q. How can stability issues in biological assays (e.g., oxidation) be addressed?
Add antioxidants (e.g., ascorbic acid) to assay buffers or modify the benzodioxole ring to block metabolic oxidation sites. Stability studies under simulated physiological conditions (pH 7.4, 37°C) guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
